molecular formula C2H3Cl3 B061801 1,1,2-Trichloroethane (1,2,2-D3) CAS No. 171086-93-4

1,1,2-Trichloroethane (1,2,2-D3)

Cat. No.: B061801
CAS No.: 171086-93-4
M. Wt: 136.42 g/mol
InChI Key: UBOXGVDOUJQMTN-FUDHJZNOSA-N
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Description

1,1,2-Trichloroethane (1,2,2-D3) is a deuterated analog of 1,1,2-trichloroethane, serving as a critical tool in modern chemical and biochemical research. Its primary research value lies in its application as an internal standard in mass spectrometry and gas chromatography, where the deuterium atoms provide a distinct mass shift for precise quantification and tracking of the non-labeled compound in complex biological or environmental samples . Furthermore, this deuterated solvent is indispensable for probing metabolic pathways and mechanisms of toxicity. Studies on its non-deuterated counterpart indicate that 1,1,2-trichloroethane is metabolized via cytochrome P450 to reactive intermediates such as acyl chlorides, and also undergoes glutathione conjugation, pathways believed to be responsible for nucleic acid binding and the cytotoxic, mutagenic, and carcinogenic effects observed in animal studies . The use of the (1,2,2-D3) isotopologue allows researchers to elucidate these biotransformation processes with high specificity and minimal interference from endogenous compounds. It also finds application in NMR spectroscopy as a solvent for characterizing chlorinated compounds and in the synthesis of more complex deuterated molecules, particularly in the development of vinylidene chloride and related polymers . This compound is strictly for research use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trichloro-1,2,2-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXGVDOUJQMTN-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300666
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171086-93-4
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171086-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane-1,1,2-d3, 1,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

quantification of 1,1,2-Trichloroethane in water samples using its deuterated form

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with broad Google searches to collect data on quantifying 1,1,2-Trichloroethane in water. I'm prioritizing methods using its deuterated form as an internal standard. I want to build a solid foundation of existing methodologies to ensure a thorough approach.

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Troubleshooting & Optimization

minimizing isotopic exchange of 1,1,2-Trichloroethane (1,2,2-D3)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1,1,2-Trichloroethane (1,2,2-D3). This resource is designed for researchers, medicinal chemists, and analytical scientists who utilize this deuterated solvent and need to ensure its isotopic integrity throughout their experimental workflows. Unintended isotopic exchange can compromise the validity of experimental results, particularly in mechanistic studies, quantitative NMR (qNMR), and as an internal standard in mass spectrometry.

This guide provides an in-depth understanding of the mechanisms driving isotopic exchange, practical troubleshooting advice for common issues, and validated protocols for prevention and analysis.

Part 1: Understanding Isotopic Exchange in 1,1,2-Trichloroethane (1,2,2-D3)

Isotopic exchange in 1,1,2-Trichloroethane (1,2,2-D3), the replacement of a deuterium atom with a protium (hydrogen) atom, is not a spontaneous process. It is an accelerated chemical reaction, primarily driven by specific environmental factors that are often inadvertently introduced in a laboratory setting. The most significant pathway for this exchange is through a base-catalyzed elimination-addition mechanism.

Q1: What is the primary chemical mechanism that causes the loss of the deuterium label from 1,1,2-Trichloroethane (1,2,2-D3)?

The primary mechanism is a base-catalyzed dehydrochlorination reaction. Here’s a breakdown of the causality:

  • Proton Abstraction: A base present in the solution abstracts one of the more acidic protons from the C1 carbon (the -CHCl2 group).

  • Elimination: This abstraction facilitates the elimination of a chloride ion from the C2 carbon, forming a vinylidene chloride intermediate.

  • Protonation/Deuteration: In the presence of a proton source (like trace water, acidic functional groups on glassware, or acidic reagents), the intermediate can be re-protonated. If the proton source is protic (contains ¹H), this can lead to the incorporation of hydrogen in place of deuterium, thus compromising the isotopic purity of the starting material.

This process is illustrated in the diagram below.

G cluster_mechanism Base-Catalyzed Isotopic Exchange Mechanism TCE_D3 1,1,2-Trichloroethane (1,2,2-D3) (D-CCl2-CH2Cl) Intermediate Carbanion Intermediate (-CCl2-CH2Cl) TCE_D3->Intermediate - D+ Base Base (B:) Base->Intermediate Base abstracts Deuteron Vinylidene Vinylidene Chloride (CCl2=CHCl) Intermediate->Vinylidene - Cl- TCE_H 1,1,2-Trichloroethane (H/D exchanged) (H-CCl2-CH2Cl) Vinylidene->TCE_H + H+ Proton_Source Proton Source (H+) Proton_Source->TCE_H Protonation

Caption: Mechanism of base-catalyzed H/D exchange in 1,1,2-Trichloroethane.

Part 2: Troubleshooting Guide for Isotopic Exchange

This section addresses common problems encountered during the use of 1,1,2-Trichloroethane (1,2,2-D3).

Q2: My NMR analysis shows a decrease in deuterium enrichment after my reaction. What are the likely causes?

A decrease in enrichment is a direct indication of isotopic exchange. Use the following workflow to diagnose the potential source.

G Start Isotopic Purity Loss Detected Check_pH Was the reaction medium basic (pH > 7)? Start->Check_pH Check_Temp Was the experiment run at elevated temperatures? Check_pH->Check_Temp No Base_Cause Root Cause: Base-catalyzed exchange. Check_pH->Base_Cause Yes Check_Storage How was the solvent stored and handled? Check_Temp->Check_Storage No Temp_Cause Root Cause: Thermally accelerated exchange. Check_Temp->Temp_Cause Yes Check_Reagents Were any reagents hygroscopic or potentially basic? Check_Storage->Check_Reagents Good Storage_Cause Root Cause: Contamination from storage/handling. Check_Storage->Storage_Cause Poor Reagent_Cause Root Cause: Basic impurities in reagents. Check_Reagents->Reagent_Cause Yes Sol_pH Solution: - Use a neutral or slightly acidic medium. - Buffer the system if possible. Base_Cause->Sol_pH Sol_Temp Solution: - Run reactions at the lowest effective temperature. Temp_Cause->Sol_Temp Sol_Storage Solution: - Store under inert gas. - Use fresh septa. - Avoid reactive plastics. Storage_Cause->Sol_Storage Sol_Reagent Solution: - Dry reagents thoroughly. - Purify reagents to remove basic impurities. Reagent_Cause->Sol_Reagent

Caption: Troubleshooting workflow for loss of isotopic purity.

Detailed Checklist:

  • Basic Conditions: The most common culprit. Many common laboratory reagents can introduce basicity.

    • Amines: Triethylamine (TEA), diisopropylethylamine (DIPEA), pyridine, etc.

    • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃), hydroxides (NaOH, KOH), and even basic alumina used in chromatography.

    • Glassware: Improperly washed glassware can retain residues of basic detergents. Ensure a final rinse with deionized water followed by oven drying.

  • Elevated Temperatures: Heat provides the activation energy needed for the elimination reaction, accelerating isotopic exchange even in the presence of weak bases.

  • Active Surfaces: Certain materials can promote exchange.

    • Metal Contaminants: Trace metals can act as catalysts.

    • Basic Alumina/Silica: Can have active sites that promote exchange. If chromatography is necessary, consider passivating the stationary phase.

  • Radical Initiators: While less common for exchange, free radical reactions initiated by light or peroxides can lead to degradation of the solvent, which may create pathways for exchange.

Q3: Can the type of container I store it in matter?

Absolutely. Storage is a critical factor in maintaining isotopic purity.

  • Material: Borosilicate glass (e.g., Pyrex®) is preferred. Avoid storing in plastic containers for long periods, as plasticizers can leach out and potentially act as contaminants.

  • Bottle Type: Always use amber glass bottles to protect the solvent from light, which can initiate free-radical degradation.

  • Cap/Septum: Use high-quality PTFE-lined caps. For Sure/Seal™ bottles, ensure the septum is not punctured multiple times, as this can introduce atmospheric moisture and contaminants. Every puncture is a potential entry point for protic species.

Q4: I suspect my reagents are introducing a contaminant that is causing the exchange. How can I test this?

Run a control experiment. Combine your deuterated solvent with each individual reagent used in your reaction mixture under the same conditions (temperature, time). Monitor the isotopic purity of the 1,1,2-Trichloroethane (1,2,2-D3) in each of these mixtures using ¹H NMR. The sample that shows a significant increase in the corresponding proton signal is the source of the contamination.

Part 3: Best Practices & Experimental Protocols

Adherence to rigorous protocols is the best defense against isotopic exchange.

Protocol 1: Best Practices for Handling and Storage
  • Inert Atmosphere: Upon receiving, and after each use, flush the headspace of the bottle with an inert gas like argon or nitrogen. This displaces moisture and oxygen.

  • Stabilizers: For long-term storage, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm). This is particularly important if the solvent will be exposed to heat or light. Note that the stabilizer will appear in analyses, so it must be compatible with your downstream application.

  • Dispensing: Use a dry, inert gas-flushed syringe and needle to withdraw the solvent. Do not simply open the cap to the atmosphere.

  • Temperature: Store the solvent in a cool, dark place. Refrigeration is often suitable unless this will cause other components of a solution to precipitate.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried immediately before use to remove any adsorbed water.

Protocol 2: Monitoring Isotopic Purity via ¹H NMR Spectroscopy

¹H NMR is a direct and quantitative method to assess isotopic purity.

  • Sample Preparation:

    • Prepare a sample of your working 1,1,2-Trichloroethane (1,2,2-D3).

    • Add a known concentration of an internal standard with a sharp, well-resolved singlet that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Acquisition Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Integrate the area of the residual proton signal on the deuterated carbon. For 1,1,2-Trichloroethane (1,2,2-D3), this would be the residual CHCl₂ proton signal.

    • Integrate the area of the non-deuterated CH₂Cl proton signal.

    • The isotopic enrichment can be calculated by comparing the relative integrations of these signals. For example, a pure, non-exchanged sample will ideally show no signal for the CHCl₂ group. The emergence and growth of this signal relative to the CH₂Cl signal is a direct measure of isotopic exchange.

Data Interpretation Table:

Observation in ¹H NMR SpectrumInterpretationRecommended Action
Emergence of a new triplet at ~5.9 ppmIndicates H/D exchange at the C1 position, forming CHCl₂-CD₂Cl.Initiate troubleshooting workflow (Part 2).
Increase in the intensity of the C1 triplet relative to the C2 singletQuantifies the degree of isotopic exchange.Discard solvent if exchange exceeds acceptable limits for the application.
Presence of broad, undefined signalsPossible solvent degradation.Check for stabilizers; acquire a fresh batch of solvent.

References

  • Reactions of Chlorine and Chlorinated Hydrocarbons in the Environment. Environmental Science & Technology. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Enhancing Accuracy and Precision in Volatile Organic Compound Analysis: A Comparative Study of 1,1,2-Trichloroethane-d3 Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile organic compounds (VOCs), the pursuit of impeccable accuracy and precision is paramount. The choice of analytical methodology can significantly impact the reliability and validity of experimental data. This guide provides an in-depth technical comparison of analytical methods for 1,1,2-Trichloroethane, with a specific focus on the pivotal role of its deuterated isotopologue, 1,1,2-Trichloroethane-d3, in achieving superior analytical performance. Through a synthesis of established principles, experimental data, and validated protocols, this document will illuminate the causal relationships between methodological choices and data quality.

The Critical Role of Internal Standards in Chromatographic Analysis

In chromatographic analysis, particularly when coupled with mass spectrometry (GC-MS), achieving accurate and precise quantification is often challenged by several factors. These include variability in sample preparation, instrumental drift, and matrix effects, where components of the sample other than the analyte of interest interfere with the analytical signal. To counteract these sources of error, the use of an internal standard is a widely accepted and robust strategy.

An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. It is added at a known concentration to all samples, calibration standards, and quality control samples. By comparing the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.

Isotope Dilution Mass Spectrometry: The Gold Standard

The most effective type of internal standard is an isotopically labeled analog of the analyte.[1][2] This is the foundation of isotope dilution mass spectrometry (IDMS), a technique revered for its high accuracy and precision.[2] Deuterated standards, such as 1,1,2-Trichloroethane-d3, are chemically identical to their non-deuterated counterparts, meaning they exhibit nearly identical behavior during sample extraction, cleanup, and chromatographic separation.[3] However, due to the mass difference imparted by the deuterium atoms, they are easily differentiated by a mass spectrometer. This near-perfect chemical mimicry allows the deuterated internal standard to compensate for matrix effects and procedural losses with exceptional fidelity.[3][4]

Comparative Analysis of Analytical Approaches

The determination of 1,1,2-Trichloroethane is routinely performed using gas chromatography.[5] While flame ionization detection (FID) can be used, mass spectrometry (MS) offers superior selectivity and sensitivity, particularly when analyzing complex matrices.[6] The United States Environmental Protection Agency (EPA) has established robust methods for the analysis of volatile organic compounds, such as EPA Method 8260C, which is widely applicable to various sample types including water and soil.[7]

To illustrate the impact of using a deuterated internal standard, let's compare the performance of three common analytical approaches for 1,1,2-Trichloroethane:

  • External Standard Calibration: This method relies solely on a calibration curve generated from standards of the analyte. It is the most susceptible to errors from matrix effects and sample preparation inconsistencies.

  • Internal Standard Calibration (with a non-isotopic standard): This approach uses an internal standard that is chemically similar but not isotopically labeled (e.g., a different chlorinated hydrocarbon). While an improvement over external calibration, differences in chemical properties can lead to incomplete compensation for matrix effects.

  • Isotope Dilution Mass Spectrometry (with 1,1,2-Trichloroethane-d3): This method employs the deuterated analog of the analyte as the internal standard, providing the most accurate and precise results.

Data Presentation: A Comparative Overview

The following table summarizes typical performance data for the three analytical approaches across different matrices. The data highlights the superior accuracy (expressed as percent recovery) and precision (expressed as percent relative standard deviation, %RSD) achieved with isotope dilution mass spectrometry.

Analytical MethodMatrixAnalyte Concentration (µg/L)Accuracy (% Recovery)Precision (% RSD)
External Standard Calibration Drinking Water1075 - 125< 20
Wastewater1050 - 150< 30
Soil Extract1040 - 160< 40
Internal Standard Calibration (non-isotopic) Drinking Water1085 - 115< 15
Wastewater1070 - 130< 25
Soil Extract1060 - 140< 35
Isotope Dilution MS (1,1,2-Trichloroethane-d3) Drinking Water1095 - 105< 5
Wastewater1092 - 108< 8
Soil Extract1090 - 110< 10

This data is representative and compiled from typical performance characteristics of the described methods.

Experimental Workflow for High-Fidelity Analysis

To achieve the high-quality data presented for the isotope dilution method, a rigorously controlled and validated experimental workflow is essential. The following diagram and protocol outline a self-validating system for the analysis of 1,1,2-Trichloroethane using 1,1,2-Trichloroethane-d3 as an internal standard, consistent with the principles of EPA Method 8260C.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & QA/QC Sample Aqueous or Solid Sample Spike_IS Spike with 1,1,2-Trichloroethane-d3 Sample->Spike_IS Extraction Purge and Trap (for water) or Methanol Extraction (for soil) Spike_IS->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection (Selected Ion Monitoring) GC_Separation->MS_Detection Quantification Quantification using Response Factor MS_Detection->Quantification Validation Data Validation against QC Samples Quantification->Validation Report Final Report Validation->Report

Sources

1,1,2-Trichloroethane-d3 vs 1,1,1-Trichloroethane-d3 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google searches to build a thorough information base. I am specifically targeting 1,1,2-Trichloroethane-d3 and its properties, applications, and potential issues to gather relevant data for the analysis.

Refining Search Strategies

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Commencing Initial Research

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A Comparative Guide to Method Detection Limits for 1,1,2-Trichloroethane Utilizing Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount. This guide provides an in-depth technical comparison of methodologies for determining the method detection limit (MDL) of 1,1,2-Trichloroethane, with a specialized focus on the universally recognized robustness of isotope dilution mass spectrometry (IDMS). We will explore the fundamental principles, deliver a detailed experimental protocol, and present comparative data to guide your analytical strategy.

The Imperative of Isotope Dilution for Accurate Quantification

In the landscape of analytical chemistry, particularly for the analysis of ubiquitous environmental contaminants like 1,1,2-Trichloroethane, achieving a low and reliable MDL is a critical performance metric. Standard external calibration methods are often susceptible to matrix effects and variations in instrument response, which can significantly inflate the MDL and compromise data integrity. Isotope dilution, a technique that involves spiking a sample with a known concentration of a stable, isotopically-labeled analog of the analyte, offers a robust solution to these challenges.

The core principle of isotope dilution lies in the near-identical chemical and physical behavior of the analyte and its isotopically-labeled internal standard. By introducing the labeled standard at the earliest stage of sample preparation, it experiences the same extraction inefficiencies, matrix-induced signal suppression or enhancement, and instrument variability as the native analyte. The ratio of the native analyte to the labeled standard is measured by mass spectrometry, and this ratio remains constant throughout the analytical process, leading to a more accurate and precise quantification, especially at trace levels. This intrinsic correction for analytical errors is what makes isotope dilution the gold standard for many applications.

Establishing the Method Detection Limit: A Rigorous Protocol

The determination of the MDL is not a single measurement but a statistically derived value that represents the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The U.S. Environmental Protection Agency (EPA) outlines a standardized procedure for MDL determination, which forms the basis of the protocol described below.

Experimental Workflow for MDL Determination

The following protocol details the steps for determining the MDL of 1,1,2-Trichloroethane in a water matrix using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution approach.

1. Preparation of Standards and Reagents:

  • Native Standard (1,1,2-Trichloroethane): Prepare a stock solution of 1,1,2-Trichloroethane in a suitable solvent (e.g., methanol) at a certified concentration.

  • Isotopically-Labeled Internal Standard (1,1,2-Trichloroethane-d3): Obtain a certified standard of 1,1,2-Trichloroethane-d3. Prepare a stock solution in the same solvent as the native standard.

  • Reagent Water: Use deionized or distilled water that has been demonstrated to be free of the analyte and any interfering substances.

2. Initial MDL Estimation:

  • Begin by analyzing a series of low-concentration standards to estimate the concentration at which the signal-to-noise ratio is approximately 3:1 to 5:1. This will be your spiking concentration for the MDL study.

3. Sample Preparation and Analysis:

  • Prepare at least seven replicate samples by spiking reagent water with the native 1,1,2-Trichloroethane standard at the estimated MDL concentration.

  • To each replicate, add a constant, known amount of the 1,1,2-Trichloroethane-d3 internal standard.

  • Process the samples using an appropriate extraction method, such as purge-and-trap or solid-phase microextraction (SPME).

  • Analyze the extracted samples by GC-MS, monitoring for the characteristic ions of both the native and labeled compounds.

4. Data Analysis and MDL Calculation:

  • For each of the seven (or more) replicates, calculate the concentration of 1,1,2-Trichloroethane using the isotope dilution calculation:

    • Concentration_native = (Area_native / Area_labeled) * Concentration_labeled

  • Calculate the standard deviation (S) of the measured concentrations of the replicates.

  • The MDL is then calculated using the following formula:

    • MDL = t * S

    • Where 't' is the Student's t-value for a one-sided 99% confidence level with n-1 degrees of freedom (for n=7 replicates, t = 3.143).

The experimental workflow is visualized in the following diagram:

MDL_Workflow cluster_prep Preparation cluster_spiking Spiking & Extraction cluster_analysis Analysis & Calculation A Prepare Native & Labeled Standards C Spike ≥7 Replicates with Native Analyte A->C B Prepare Reagent Water Blanks B->C D Add Labeled Internal Standard to All Replicates C->D E Perform Sample Extraction (e.g., Purge-and-Trap) D->E F Analyze by GC-MS E->F G Calculate Concentrations using Isotope Dilution F->G H Calculate Standard Deviation (S) of Replicates G->H I Calculate MDL (MDL = t * S) H->I

Caption: Experimental workflow for MDL determination using isotope dilution.

Comparative Performance Data

The table below presents a comparison of expected MDLs for 1,1,2-Trichloroethane using different analytical approaches. The values for isotope dilution are generally lower and more robust due to the correction for matrix effects and analytical variability.

Analytical MethodTypical MatrixExpected MDL (µg/L)Key AdvantagesKey Disadvantages
Isotope Dilution GC-MS Water0.1 - 0.5High accuracy and precision, corrects for matrix effects, low detection limits.Higher cost of labeled standards.
External Standard GC-MSWater0.5 - 2.0Lower cost per sample.Susceptible to matrix effects, higher potential for variability.
Purge and Trap GC-FIDWater1.0 - 5.0Good for screening, widely available.Less selective than MS, higher detection limits.

Note: The expected MDL values are illustrative and can vary based on instrumentation, specific method parameters, and laboratory conditions.

Conclusion

For applications demanding the highest level of confidence in the quantification of 1,1,2-Trichloroethane at trace levels, the isotope dilution GC-MS method is unequivocally superior. While the initial cost of isotopically-labeled standards is higher, the resulting data quality, robustness against matrix interferences, and the ability to achieve lower and more reliable method detection limits provide a significant return on investment. This guide has provided the foundational knowledge and a detailed protocol to empower researchers to implement this powerful analytical technique, ensuring the integrity and defensibility of their scientific findings.

References

  • U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2.[Link]

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]

  • Munch, J. W. (Ed.). (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2-Trichloroethane (1,2,2-D3)

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling and disposal of hazardous chemicals like 1,1,2-Trichloroethane and its deuterated isotopologues, such as 1,1,2-Trichloroethane-d3, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in regulatory compliance and best laboratory practices. The procedures outlined here are designed to protect you, your colleagues, and the environment, ensuring that your work continues to be both groundbreaking and responsible.

For the purposes of disposal, the chemical and toxicological hazards of 1,1,2-Trichloroethane-d3 are considered identical to its non-deuterated counterpart. The core principles of handling hazardous waste apply equally to both.

Hazard Identification: The Foundation of Safe Disposal

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks associated with 1,1,2-Trichloroethane. This compound is not merely a solvent; it is a multi-faceted hazard that requires respectful handling from acquisition to disposal.

1,1,2-Trichloroethane is a potent central nervous system depressant and may cause damage to the liver and kidneys.[1] High concentrations in the air can lead to dizziness, headaches, confusion, and in severe cases, unconsciousness or death.[2] It is classified as a substance suspected of causing cancer.[3] Environmentally, it is harmful to aquatic life and can persist in soil and groundwater, posing a long-term contamination risk.[1][2]

Hazard CategoryDescriptionKey Considerations
Health Hazards Toxic if inhaled, harmful if swallowed, and harmful in contact with skin .[3] Causes serious eye and skin irritation.[3] It is a suspected carcinogen and can cause damage to organs through prolonged or repeated exposure.[3][4]Exposure can lead to central nervous system depression, with symptoms including headache, dizziness, and nausea.[2] Chronic exposure may lead to liver and kidney damage.[1]
Physical Hazards Colorless liquid with a sweet, chloroform-like odor.[2] While some sources state it is nonflammable, others indicate it is a highly flammable liquid and vapor , presenting a slight fire hazard.[2][4] It is denser than water and will sink.[5]Due to conflicting flammability data, the precautionary principle dictates treating it as flammable. Keep away from heat, sparks, and open flames.[6] Vapors are denser than air and can accumulate in low-lying areas.[5]
Environmental Hazards Harmful to aquatic life .[3] If released into soil, it can evaporate or leach into groundwater, where it biodegrades very slowly.[2]Improper disposal can lead to long-term contamination of water and soil ecosystems. Sewer disposal is strictly prohibited.[1][7]

The Regulatory Imperative: RCRA and "Cradle-to-Grave" Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of 1,1,2-Trichloroethane under the Resource Conservation and Recovery Act (RCRA). As a spent halogenated solvent, it is specifically categorized as an F-listed hazardous waste , with the waste code F002 .[8][9]

This classification carries a significant legal responsibility known as "cradle-to-grave" liability.[10] This principle holds the generator of the waste (your institution) legally and financially responsible for the hazardous waste from the moment it is created until its final, safe disposal.[10] Adherence to the procedures in this guide is not just a best practice—it is a regulatory necessity.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to ensure safety and compliance at every stage of the disposal process.

DisposalWorkflow Disposal Workflow for 1,1,2-Trichloroethane (1,2,2-D3) A Step 1: Assess & Prepare Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste Isolate as Halogenated Solvent Waste A->B Work in Fume Hood C Step 3: Select Compliant Container Must be chemically resistant, sealed. B->C Avoid mixing with non-halogenated solvents D Step 4: Label Container Correctly 'Hazardous Waste', Chemical Name, RCRA Code C->D Keep container closed when not in use E Step 5: Accumulate & Store Safely Cool, dry, ventilated area. Away from incompatibles. D->E Ensure label is visible and legible F Step 6: Arrange Professional Disposal Contact licensed hazardous waste vendor. E->F Follow institutional accumulation time limits G Disposal Complete F->G Retain all documentation

Caption: A flowchart outlining the key steps for the safe and compliant disposal of 1,1,2-Trichloroethane waste.

Experimental Protocol for Disposal

1. Preparation and Personal Protective Equipment (PPE)

  • Causality: To prevent inhalation, dermal, and ocular exposure, all waste handling must be performed with appropriate barriers.

  • Procedure: i. Conduct all waste transfers within a certified chemical fume hood to ensure adequate ventilation.[6] ii. Wear appropriate chemical-resistant gloves (e.g., Viton®, Barrier®), splash-resistant safety goggles, and a face shield. iii. Wear a lab coat to protect against incidental skin contact.

2. Waste Segregation

  • Causality: Improper segregation increases disposal costs and can create dangerous chemical reactions. Halogenated solvents require specific disposal methods, such as incineration at high temperatures.

  • Procedure: i. Designate a specific waste stream for "Halogenated Solvents." ii. Pour waste 1,1,2-Trichloroethane (and its deuterated form) only into the designated halogenated waste container. iii. Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, methanol, hexanes).[10] iv. Ensure the waste is not contaminated with incompatible materials such as strong bases, strong oxidizing agents, or reactive metals (e.g., finely divided aluminum, magnesium).[3][6]

3. Containerization

  • Causality: The integrity of the waste container is critical to prevent leaks and vapor release during accumulation and transport.

  • Procedure: i. Select a container made of a material chemically compatible with 1,1,2-Trichloroethane, such as a glass bottle or a suitable plastic carboy. ii. Inspect the container for any damage, such as cracks or corrosion, before use.[7] iii. Use a tightly sealing cap.[10] Keep the container closed at all times, except when adding waste. This is a key EPA regulation.[7]

4. Labeling

  • Causality: Accurate labeling is a legal requirement that communicates the container's hazards to all handlers and ensures it is routed to the correct disposal facility.

  • Procedure: i. Affix a completed hazardous waste tag to the container before adding the first drop of waste. ii. The label must clearly state:

    • The words "Hazardous Waste" .[10]
    • The full chemical name: "Waste 1,1,2-Trichloroethane" . List all other constituents if it is a mixture.
    • The relevant EPA Waste Code: F002 .
    • An indication of the hazards (e.g., Toxic, Flammable).

5. On-Site Accumulation and Storage

  • Causality: Safe storage minimizes the risk of spills, fires, and accidental exposure in the laboratory.

  • Procedure: i. Store the sealed and labeled waste container in a designated satellite accumulation area within the lab or a central accumulation area.[7] ii. The storage location must be a cool, dry, and well-ventilated area. iii. Store the container away from heat sources, sparks, or open flames. iv. Ensure the container is stored in secondary containment to capture any potential leaks.

6. Arranging Final Disposal

  • Causality: Only a licensed and permitted hazardous waste transporter and disposal facility can legally and safely manage the final treatment of this chemical.

  • Procedure: i. Follow your institution's established procedures for hazardous waste pickup. ii. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. iii. Do not attempt to dispose of the chemical via municipal trash or by pouring it down the drain.[4][7] This is illegal and environmentally harmful.

Emergency Protocol: Small Spill Management

In the event of a small spill (<100 mL) within a chemical fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is kept as low as possible.

  • PPE: If not already wearing it, don the full PPE described in Step 1 of the disposal protocol.

  • Absorb: Cover the spill with a non-combustible absorbent material, such as dry sand or earth.[1]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.

  • Dispose: Label the container as "Hazardous Waste: 1,1,2-Trichloroethane contaminated debris" with the F002 waste code and manage it for disposal.

  • Decontaminate: Wipe the spill area clean.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

For larger spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Agilent Technologies, Inc. (2019). 1,1,2-Trichloroethane Standard - Safety Data Sheet. [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). 1,1,2-Trichloroethane. [Link]

  • Matheson Tri-Gas, Inc. (1999). 1,1,2-TRICHLOROETHANE - MATERIAL SAFETY DATA SHEET. Exposome-Explorer. [Link]

  • New Jersey Department of Health. (n.d.). 1,1,2-Trichloroethane - Hazardous Substance Fact Sheet. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]

  • AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal. [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • Lion Technology. (2016). RCRA Hazardous Waste ID in 3 Steps: Trichloroethylene. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1,2-Trichloroethane. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trichloroethane-2,2,2-d3. PubChem Compound Database. [Link]

  • Public Services and Procurement Canada. (n.d.). Fact sheet: 1,1,2-trichloroethane. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.